alpha-Casozepine
CAS No.: 117592-45-7
Cat. No.: VC0518096
Molecular Formula: C60H94N14O16
Molecular Weight: 1267.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117592-45-7 |
|---|---|
| Molecular Formula | C60H94N14O16 |
| Molecular Weight | 1267.5 g/mol |
| IUPAC Name | (4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C60H94N14O16/c1-31(2)24-43(71-51(81)39(61)28-35-11-15-37(75)16-12-35)52(82)66-30-49(78)67-47(29-36-13-17-38(76)18-14-36)58(88)74-44(25-32(3)4)55(85)69-41(20-22-50(79)80)53(83)68-40(19-21-48(62)77)54(84)72-46(27-34(7)8)57(87)73-45(26-33(5)6)56(86)70-42(59(89)90)10-9-23-65-60(63)64/h11-18,31-34,39-47,75-76H,9-10,19-30,61H2,1-8H3,(H2,62,77)(H,66,82)(H,67,78)(H,68,83)(H,69,85)(H,70,86)(H,71,81)(H,72,84)(H,73,87)(H,74,88)(H,79,80)(H,89,90)(H4,63,64,65)/t39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |
| Standard InChI Key | SKGURMFKEAFAGD-CSYZDTNESA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
| SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N |
| Canonical SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N |
| Appearance | Solid powder |
Introduction
Chemical Structure and Origin of Alpha-Casozepine
Derivation from Bovine Milk Proteins
Alpha-Casozepine (molecular formula: C₅₄H₈₄N₁₄O₁₄) originates from the enzymatic hydrolysis of αs1-casein, a predominant protein in bovine milk. The decapeptide corresponds to residues 91–100 (YLGYLEQLLR) of the parent protein . Trypsin-mediated cleavage at specific arginine and lysine sites releases this fragment, which retains stability against further proteolytic degradation in vitro .
Bioactive Fragments and Metabolites
In vivo digestion studies reveal two primary metabolites:
-
YLGYLEQ (residues 91–97): Demonstrates anxiolytic activity in rats at 0.8 µmol/kg via intraperitoneal administration .
-
YLGYL (residues 91–95): Exhibits comparable anxiolytic effects to the parent compound in mice at equimolar doses (0.5 mg/kg) .
Table 1: Comparative Bioactivity of Alpha-Casozepine and Metabolites
| Compound | Effective Dose (IP) | Species | Key Brain Regions Modulated |
|---|---|---|---|
| Alpha-Casozepine | 1 mg/kg | Mice | Amygdala, Raphe Magnus Nucleus |
| YLGYLEQ | 0.8 µmol/kg | Rats | Prefrontal Cortex, Hippocampus |
| YLGYL | 0.5 mg/kg | Mice | Basolateral Amygdala, NTS |
Mechanism of Anxiolytic Action
GABA Receptor Modulation
Alpha-Casozepine binds allosterically to γ-aminobutyric acid type A (GABAₐ) receptors, enhancing chloride ion influx and neuronal hyperpolarization . Unlike benzodiazepines, it shows selective affinity for α₂/α₃ subunit-containing receptors, which are associated with anxiolysis rather than sedation . Electrophysiological studies in murine models confirm a 40–60% increase in GABAergic currents at 1 µM concentrations .
Neuronal Activation Patterns
Functional mapping via c-Fos immunohistochemistry reveals distinct modulation patterns:
-
Amygdala: 2.8-fold increase in c-Fos expression in basolateral and medial nuclei (vs. vehicle controls) .
-
Raphe Magnus Nucleus: 1.5-fold activation, suggesting serotonergic pathway involvement .
-
Prefrontal Cortex: No significant changes, contrasting with diazepam-induced suppression .
Equation 1: Dose-Response Relationship
The anxiolytic effect (E) as a function of dose (D) follows:
where µmol/kg (rats) and (Hill coefficient) .
Therapeutic Efficacy in Domestic Animals
Equine Applications
A blinded trial with semi-feral ponies (n=6) demonstrated significant improvements in training acclimation:
Table 2: Training Performance Metrics in Ponies
| Metric | Alpha-Casozepine Group | Control Group | P-value |
|---|---|---|---|
| Session Rank (Mean) | 35.2 | 62.8 | <0.05 |
| Skill Retention (%) | 85.7 | 42.9 | 0.01 |
| Stress Behaviors/Hour | 2.1 | 5.8 | 0.003 |
Treated ponies required 40% fewer corrective interventions during hoof handling and showed complete retention of halter-training skills at 6-week follow-up .
Feline Anxiety Management
In a 56-day randomized controlled trial (n=34 cats), alpha-Casozepine (15 mg/kg/day) reduced composite anxiety scores by 62% compared to 18% in placebo controls (P<0.01) . Notable improvements occurred in:
-
Stranger-directed fear (73% reduction)
-
Inter-cat aggression (58% reduction)
-
Elimination disorders (81% resolution rate)
"Cats receiving α-Casozepine achieved clinically significant behavioral improvements within 14 days, with effects sustained throughout the trial period." — Beata et al., 2007
Canine Stress Reduction
Preliminary data from veterinary clinic visits (n=12 dogs) showed:
-
44% reduction in fear-associated vocalization
-
31% decrease in avoidance behaviors
-
No significant effects on physiologic parameters (cortisol, heart rate)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume